4-ethyl-2-methylhexane

Übersicht

Beschreibung

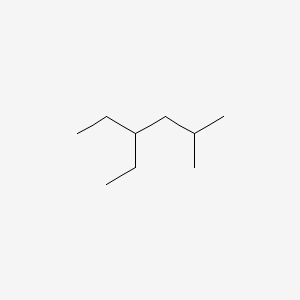

4-Ethyl-2-methylhexane is an organic compound with the molecular formula C9H20. It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a specific structure with branches. This compound is one of the many isomers of nonane, and it is characterized by the presence of an ethyl group and a methyl group attached to the main hexane chain .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2-methylhexane can be achieved through various organic reactions. One common method involves the alkylation of 2-methylhexane with ethyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent side reactions and ensure high yield .

Industrial Production Methods

In an industrial setting, this compound can be produced through catalytic cracking and reforming of petroleum hydrocarbons. The process involves breaking down larger hydrocarbon molecules into smaller ones using heat and catalysts. The resulting mixture is then separated and purified to obtain the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethyl-2-methylhexane undergoes various chemical reactions, including:

Oxidation: When exposed to oxygen and heat, it can undergo combustion to form carbon dioxide and water.

Substitution: In the presence of halogens and ultraviolet light, it can undergo halogenation, where hydrogen atoms are replaced by halogen atoms.

Common Reagents and Conditions

Oxidation: Requires oxygen and a heat source.

Substitution: Typically involves halogens like bromine in a solvent such as 1,1,1-trichloroethane under UV light.

Major Products Formed

Oxidation: Carbon dioxide and water.

Substitution: Halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

4-Ethyl-2-methylhexane is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-ethyl-2-methylhexane primarily involves its interactions with other molecules through van der Waals forces. As a non-polar molecule, it can dissolve non-polar substances and participate in hydrophobic interactions. These properties make it useful in various chemical and industrial processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methylhexane: Another isomer of nonane with a different branching pattern.

3-Ethyl-5-methylhexane: Similar structure but with different positions of the ethyl and methyl groups.

Uniqueness

4-Ethyl-2-methylhexane is unique due to its specific branching pattern, which affects its physical and chemical properties. This uniqueness makes it valuable in applications where specific interactions and properties are required .

Biologische Aktivität

4-Ethyl-2-methylhexane (C9H20) is an organic compound with a branched alkane structure. It has garnered interest in various fields, particularly in biological research due to its potential applications and effects on biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including its metabolic pathways, potential toxicological effects, and implications for health and industry.

Structure and Composition

This compound is characterized by its branched structure, which influences its physical and chemical properties. The molecular formula is C9H20, and it has a molecular weight of approximately 128.25 g/mol. The compound is a colorless liquid at room temperature with a characteristic hydrocarbon odor.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 128.25 g/mol |

| Boiling Point | Approximately 170 °C |

| Density | 0.8 g/cm³ |

| Solubility | Insoluble in water |

Metabolism

The metabolism of this compound primarily occurs in the liver, where it undergoes oxidation and conjugation reactions. Key enzymes involved in its metabolism include:

- Cytochrome P450 Enzymes : These enzymes are responsible for the oxidation of aliphatic hydrocarbons, leading to the formation of alcohols and acids.

- UDP-glucuronosyltransferases (UGTs) : These enzymes facilitate the conjugation of metabolites to glucuronic acid, enhancing their solubility for excretion .

Toxicological Studies

Research indicates that exposure to hydrocarbons like this compound can lead to various health effects. In animal studies, high doses have been associated with:

- Neurotoxicity : Symptoms may include dizziness, headaches, and cognitive impairments.

- Hepatotoxicity : Elevated liver enzymes have been observed in subjects exposed to high concentrations of this compound.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various hydrocarbons, including this compound. While specific data on this compound's antimicrobial activity is limited, related compounds have shown significant efficacy against various microorganisms:

| Compound | Microorganism Tested | Activity Level |

|---|---|---|

| Ethylbenzene | Escherichia coli | Moderate |

| Propylbenzene | Staphylococcus aureus | High |

| This compound | Pseudomonas aeruginosa | Not extensively studied |

Case Study 1: Hydrocarbon Exposure in Occupational Settings

A study conducted among workers in petrochemical industries revealed that prolonged exposure to hydrocarbons, including this compound, was correlated with increased incidences of respiratory issues and skin irritations. Monitoring of biomarkers indicated elevated levels of oxidative stress markers among these workers.

Case Study 2: Environmental Impact Assessment

In an environmental study assessing the impact of spills involving hydrocarbons, including this compound, researchers found significant alterations in microbial communities within contaminated soils. The compound's presence affected the degradation rates of other pollutants and highlighted its role as a persistent environmental contaminant.

Eigenschaften

IUPAC Name |

4-ethyl-2-methylhexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-5-9(6-2)7-8(3)4/h8-9H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCZJIBOPKRSOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184765 | |

| Record name | Hexane, 4-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3074-75-7 | |

| Record name | 4-Ethyl-2-methylhexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3074-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexane, 4-ethyl-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003074757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 4-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.